molecular formula C40H56 B12420966 3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene

Cat. No.: B12420966
M. Wt: 546.9 g/mol
InChI Key: OENHQHLEOONYIE-OGWJDWTISA-N
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Description

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene is a complex organic compound characterized by multiple deuterium substitutions. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the introduction of deuterium atoms at specific positions. Common methods for deuterium incorporation include the use of deuterated reagents or catalysts. The reaction conditions would need to be carefully controlled to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques, including high-pressure reactors and specialized catalysts. The scalability of the synthesis would depend on the availability of deuterated starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Reduction: The removal of oxygen or the addition of hydrogen, which could affect the stability of the deuterium atoms.

    Substitution: The replacement of one atom or group with another, which could be used to introduce additional functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce ketones or aldehydes, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model system to study the effects of deuterium substitution on reaction mechanisms and kinetics.

Biology

In biology, deuterated compounds are often used in metabolic studies to trace the pathways of biochemical reactions.

Medicine

In medicine, deuterium-substituted drugs can have altered pharmacokinetics, potentially leading to improved efficacy or reduced side effects.

Industry

In industry, such compounds might be used in the development of new materials with unique properties, such as increased stability or altered reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Deuterium substitution can alter the bond strengths and reaction rates, potentially leading to different pathways compared to non-deuterated analogs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other deuterium-substituted organic molecules, such as:

    Deuterated benzene: Used in NMR spectroscopy.

    Deuterated ethanol: Used in metabolic studies.

    Deuterated fatty acids: Used in lipid research.

Uniqueness

The uniqueness of 3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene lies in its specific structure and the positions of the deuterium atoms, which can lead to unique physical and chemical properties.

Properties

Molecular Formula

C40H56

Molecular Weight

546.9 g/mol

IUPAC Name

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2

InChI Key

OENHQHLEOONYIE-OGWJDWTISA-N

Isomeric SMILES

[2H]C1(C(=C(C(CC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(CCC2(C)C)([2H])[2H])C([2H])([2H])[2H])\C)\C)/C)/C)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Origin of Product

United States

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